molecular formula C16H14F3N3O2S B2910444 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 946342-16-1

2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2910444
CAS No.: 946342-16-1
M. Wt: 369.36
InChI Key: ZIJVUODHMQADMM-UHFFFAOYSA-N
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Description

This compound features a thiazolo[3,2-a]pyrimidine core, a bicyclic heterocycle with sulfur and nitrogen atoms, substituted at position 7 with a methyl group and at position 5 with an oxo moiety. The acetamide side chain is linked to the thiazolo-pyrimidine ring at position 3 and bears a 4-(trifluoromethyl)phenyl group. The trifluoromethyl (CF₃) substituent enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical or agrochemical applications .

Properties

IUPAC Name

2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2S/c1-9-6-14(24)22-12(8-25-15(22)20-9)7-13(23)21-11-4-2-10(3-5-11)16(17,18)19/h2-6,12H,7-8H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJVUODHMQADMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes under specific conditions. The reaction is often carried out in isopropyl alcohol at controlled temperatures, sometimes using ultrasonic activation to enhance the reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, purification processes, and quality assurance to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiazolo[3,2-a]pyrimidine core can be oxidized under specific conditions.

  • Reduction: : Reduction reactions can be performed to modify the compound's functional groups.

  • Substitution: : Substitution reactions can be used to introduce different substituents at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with modified functional groups or additional substituents.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.

  • Industry: : Its unique properties can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Molecular Weight Key Substituents LogP* (Predicted)
Target Compound Thiazolo[3,2-a]pyrimidine 408.4 CF₃-phenyl, methyl, oxo 3.8
Methyl 5-(4-Acetoxyphenyl)-...-6-Carboxylate Thiazolo[3,2-a]pyrimidine ~500 Bromobenzylidene, carboxylate 4.2
N-(2-Ethoxyphenyl)-...Thio)Acetamide Thiazolo[4,5-d]pyrimidine 470.6 Ethoxyphenyl, thioxo 4.5
5-[5-(4-Methoxyphenyl)-...Triazole-3-Thiol Pyrrolo-thiazolo-pyrimidine ~600 Methoxyphenyl, triazole-thiol 3.5

*LogP values estimated using ChemDraw.

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely involves heterocyclization (e.g., NaOH-mediated ring closure) followed by acetamide coupling, as seen in analogues .
  • Structural Insights : X-ray crystallography using SHELX programs confirms the planar geometry of the thiazolo-pyrimidine core, critical for π-π stacking in target binding .

Biological Activity

The compound 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is part of a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H16F3N3O2S
  • Molecular Weight : 373.39 g/mol
  • CAS Number : 1209207-77-1

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of antimicrobial and anticancer properties. The thiazolo-pyrimidine core structure is known to enhance biological interactions due to its ability to engage in hydrogen bonding and π-π stacking with biological targets.

Antimicrobial Activity

Research indicates that compounds with a thiazolo[3,2-a]pyrimidine scaffold exhibit significant antimicrobial activity. For instance:

  • A study demonstrated that derivatives of thiazolo-pyrimidines showed broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • The presence of electron-withdrawing groups, such as trifluoromethyl groups, enhances the compound's potency against resistant bacterial strains .

Anticancer Activity

The anticancer potential of thiazolo-pyrimidine derivatives has been documented extensively:

  • In vitro studies have shown that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
  • One study reported that a related thiazolo-pyrimidine compound exhibited an IC50 value of 0.0227 µM against cancer cells, indicating potent anticancer activity .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Thiazolo-pyrimidines are known to inhibit specific enzymes critical for bacterial survival and cancer cell proliferation.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes .
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell survival and apoptosis .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

StudyFindings
Research on Antimicrobial Activity Demonstrated broad-spectrum efficacy against resistant strains with MIC values ranging from 50 μg/mL to 100 μg/mL against Mycobacterium smegmatis .
Anticancer Efficacy Study Showed significant inhibition of cell growth in breast cancer cell lines with an IC50 value indicating high potency .
Mechanistic Study Identified the role of trifluoromethyl substitution in enhancing binding affinity to target proteins involved in cell cycle regulation .

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